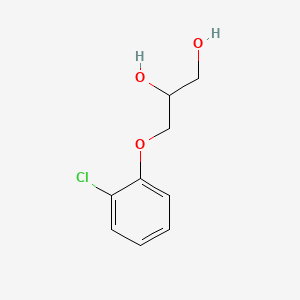

3-(o-Chlorophenoxy)-1,2-propanediol

Description

Contextualization within Pharmaceutical Chemistry Research

In pharmaceutical chemistry, the structural motif of a phenoxy-propanediol is significant. This core structure is found in a variety of compounds with diverse biological activities. For instance, the para-substituted isomer, 3-(p-Chlorophenoxy)-1,2-propanediol, commonly known as Chlorphenesin (B1668841), is utilized as a preservative in cosmetics and some topical pharmaceutical preparations due to its antifungal and antibacterial properties. pharmacompass.com Furthermore, its carbamate (B1207046) derivative, chlorphenesin carbamate, has been investigated as a centrally acting muscle relaxant. aablocks.com

Another related compound, Methocarbamol, which is chemically named 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, is a well-established skeletal muscle relaxant. drugfuture.comwikipedia.org The presence of the methoxy (B1213986) group in the ortho position in Methocarbamol suggests that ortho-substituted phenoxy propanediols can possess notable pharmacological effects, particularly on the central nervous system. drugfuture.comwikipedia.orgdrugs.com This provides a rationale for the potential pharmaceutical interest in 3-(o-Chlorophenoxy)-1,2-propanediol, as the ortho-chloro substitution could confer similar or unique biological activities.

The broader family of glyceryl ethers, to which this compound belongs, has been a subject of biochemical research for many years, with studies dating back to the 1960s exploring their metabolic origins. nih.gov Some glyceryl ethers, such as 2-arachidonyl glyceryl ether (noladin ether), are recognized as endogenous cannabinoids, highlighting the diverse biological roles of this class of molecules. wikipedia.org

Historical Perspective of this compound Investigation

Specific historical research focused solely on this compound is not well-documented in publicly available literature. However, the synthesis of related glyceryl ethers has been a topic of chemical research for a considerable time. General methods for producing glyceryl ethers often involve the reaction of an alcohol with an epihalohydrin, such as epichlorohydrin (B41342), followed by hydrolysis. google.comgoogle.com For instance, a patent from 1956 describes the preparation of Methocarbamol from 3-(o-methoxyphenoxy)-2-hydroxypropyl chlorocarbonate. drugfuture.com

The synthesis of related chlorophenoxy propanediols has also been described. A 2023 study detailed the preparation of racemic and single-enantiomeric samples of 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564) from 2-chloro-5-methylphenol (B42318) and 3-chloropropane-1,2-diol. mdpi.com This suggests a plausible synthetic pathway for this compound would involve the reaction of o-chlorophenol with a suitable three-carbon synthon like epichlorohydrin or 3-chloro-1,2-propanediol (B139630).

The parent compound, 3-chloro-1,2-propanediol (3-MCPD), has a more extensive history, though primarily as a food contaminant formed during the processing of certain foods and ingredients like acid-hydrolyzed vegetable protein. google.comgoogle.com Its synthesis can be achieved through methods like the hydrolysis of epichlorohydrin or the chlorination of glycerol (B35011). google.comchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

5112-21-0 |

|---|---|

Molecular Formula |

C9H11ClO3 |

Molecular Weight |

202.63 g/mol |

IUPAC Name |

3-(2-chlorophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H11ClO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |

InChI Key |

UEDJPYLQEIVDLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CO)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 O Chlorophenoxy 1,2 Propanediol

Established Synthetic Routes for 3-(o-Chlorophenoxy)-1,2-propanediol

Conventional methods for the synthesis of this compound have been well-documented, primarily involving the formation of an ether linkage between an ortho-chlorophenoxide and a propanediol (B1597323) backbone.

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the ether bond. This bond cleavage leads to two key synthons: an o-chlorophenoxide anion and a three-carbon electrophilic species containing the 1,2-propanediol moiety. These synthons, in turn, can be traced back to commercially available starting materials, namely o-chlorophenol and a suitable C3-precursor such as epichlorohydrin (B41342) or 3-chloro-1,2-propanediol (B139630). The primary synthetic challenge lies in achieving regioselective etherification at the phenolic oxygen.

The traditional synthesis of this compound typically involves the Williamson ether synthesis. In this approach, o-chlorophenol is deprotonated with a base, such as sodium hydroxide, to form the corresponding sodium o-chlorophenoxide. This nucleophile then reacts with an electrophilic three-carbon synthon.

One common pathway utilizes 3-chloro-1,2-propanediol as the electrophile. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), at elevated temperatures. google.com The reaction of p-chlorophenol with 3-chloro-1,2-propanediol in the presence of an alkali solution is a well-established method. google.comchemicalbook.com

Another established route employs glycidol (B123203) as the electrophile. The reaction of p-chlorophenol with glycidol in the presence of a catalyst like pyridine (B92270) has been reported. google.com The base-catalyzed ring-opening of the epoxide by the phenoxide leads to the desired 1,2-diol product.

Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated strategies for the synthesis of this compound, focusing on improved catalytic systems and adherence to green chemistry principles.

To enhance reaction rates and efficiency, phase-transfer catalysts (PTCs) have been incorporated into the synthesis of chlorphenesin (B1668841). PTCs, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the electrophile resides, thereby accelerating the reaction. chemicalbook.comgoogle.com The use of these catalysts can lead to higher yields and milder reaction conditions. For instance, a synthesis using p-chlorophenol, 3-chloro-1,2-propanediol, and tetrabutylammonium bromide at 105°C resulted in a 95.1% yield. chemicalbook.com Another method employing benzyltriethylammonium chloride with glycidol proceeded at a lower temperature of 50°C. google.com

Furthermore, research into the synthesis of the precursor, 3-chloro-1,2-propanediol, has explored the use of Brønsted acidic ionic liquids as recyclable catalysts for the chlorination of glycerol (B35011), offering a high yield of over 81%. scielo.br

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its precursors. A notable example is the synthesis of 3-chloro-1,2-propanediol from epichlorohydrin using ultrasound irradiation and water as the sole reagent, which avoids the use of solvents and harsh acidic or basic conditions, achieving a yield of 82%. researchgate.netresearchgate.net

Another green approach involves the direct synthesis of chlorphenesin from glycerol and p-chlorophenol, using diethyl carbonate as a selective synthesis agent. This method is advantageous as it can be performed in situ, minimizes the formation of by-products, and simplifies purification, with reported yields of up to 95% and purity of 99.5% or more. patsnap.com The focus of these green methods is on waste reduction, the use of renewable feedstocks like glycerol, and the implementation of energy-efficient processes. google.compatsnap.com Some patented methods also emphasize the recycling of catalysts and the treatment of waste streams to prevent environmental pollution. google.compatsnap.com

Optimization of this compound Synthetic Yields and Purity

The optimization of synthetic protocols is crucial for the industrial production of this compound, with a focus on maximizing yield and achieving high purity. This is typically accomplished by systematically varying reaction parameters such as temperature, reaction time, and the molar ratios of reactants and catalysts.

For example, in the synthesis from p-chlorophenol and 3-chloro-1,2-propanediol, the molar ratio of the reactants and the concentration of the alkaline solution are key parameters to control. google.com The purification of the final product is also a critical step. Methods such as recrystallization from suitable solvents (e.g., a mixture of diethyl ether and petroleum ether, or chloroform) and distillation under reduced pressure are commonly employed to obtain high-purity chlorphenesin. google.comgoogle.com One patented method describes a preparation process that yields 3-chloro-1,2-propanediol with a purity of over 99.9% through a combination of epoxidation, hydrolysis, and product purification. google.com Another patent details a method for producing high-purity, odorless chlorphenesin, highlighting the importance of the post-treatment process. patsnap.com

The following tables summarize the reaction conditions for the synthesis of chlorphenesin and its precursor, 3-chloro-1,2-propanediol, from various published methods.

Table 1: Synthesis of Chlorphenesin

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield | Purity | Reference |

| p-Chlorophenol, 3-Chloro-1,2-propanediol | NaOH, Ethanol | 60-90°C, 2-10h | - | - | google.com |

| p-Chlorophenol, 3-Chloro-1,2-propanediol | NaOH, Tetrabutylammonium bromide | 105°C, 3h | 95.1% | 99.64% | chemicalbook.com |

| p-Chlorophenol, Glycidol | NaOH, Tetrabutylammonium bromide | 70°C | High | High, odorless | patsnap.com |

| Glycerol, p-Chlorophenol | Diethyl carbonate, NaOH | 110°C, 11h | up to 95% | >99.5% | patsnap.com |

| p-Chlorophenol, Glycidol | NaOH, Benzyltriethylammonium chloride | 50°C | - | High, odorless | google.com |

Table 2: Synthesis of 3-Chloro-1,2-propanediol

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield | Purity | Reference |

| Epichlorohydrin | Water, Ultrasound | 90 W, 1h | 82% | - | researchgate.netresearchgate.net |

| Glycerol | HCl, Brønsted acidic ionic liquids | 110°C, 12h | >81% | - | scielo.br |

| Chloropropene, Hydrogen peroxide | Reaction-controlled phase-transfer catalyst, Solid acid catalyst | 75°C, 1.5-2h | - | >99.9% | google.com |

| Epichlorohydrin | Cation resin, Deionized water | 80-90°C, 2-3h | - | High | google.com |

Process Chemistry Considerations for this compound

The primary route for synthesizing this compound involves the reaction of 2-chlorophenol (B165306) with a C3-epoxy synthon, typically glycidol or a glycidol equivalent, under basic conditions. The process variables such as catalyst, solvent, temperature, and reaction time are crucial for maximizing yield and purity.

A common method is the base-catalyzed ring-opening of glycidol by 2-chlorophenol. In this reaction, a phenoxide is first generated from 2-chlorophenol using a base, which then acts as a nucleophile, attacking the terminal carbon of the epoxide ring of glycidol. This reaction is regioselective, favoring the formation of the 1,2-diol product. The reaction of glycidol with alkylphenols to form 1-arylglycerin ethers proceeds readily in an alkaline environment. bibliotekanauki.pl These compounds are components of various formulations, highlighting the industrial relevance of this reaction type. bibliotekanauki.pl

Another established pathway involves the condensation of 2-chlorophenol with 3-chloro-1,2-propanediol. This Williamson ether synthesis variant also requires a base to deprotonate the phenol (B47542). The choice of base and solvent system is critical to prevent side reactions and to facilitate the separation of the final product from salts and unreacted starting materials.

Process optimization often focuses on "green chemistry" principles. For instance, in related syntheses, ultrasound irradiation has been used to develop solvent-free and catalyst-free (acid or base) conditions for the preparation of similar compounds like 3-chloro-1,2-propanediol from epichlorohydrin and water, achieving high yields without generating significant waste. researchgate.net Such eco-friendly approaches could potentially be adapted for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes for Aryloxy Propanediols

| Starting Materials | General Conditions | Key Considerations |

|---|---|---|

| 2-Chlorophenol + Glycidol | Base catalysis (e.g., NaOH, KOH) | Regioselectivity of epoxide opening; control of polymerization. bibliotekanauki.pl |

| 2-Chlorophenol + 3-Chloro-1,2-propanediol | Base catalysis (e.g., NaOH, K₂CO₃), optional solvent | Reaction rate vs. side reactions; efficiency of phase transfer catalysts if used. |

Stereoselective Synthesis of this compound Isomers

Since this compound contains a chiral center at the C2 position of the propanediol moiety, it can exist as two enantiomers: (R)-3-(o-Chlorophenoxy)-1,2-propanediol and (S)-3-(o-Chlorophenoxy)-1,2-propanediol. The synthesis of enantiomerically pure isomers is of great importance, particularly for pharmaceutical applications where one enantiomer may have the desired activity while the other is inactive or exhibits unwanted side effects.

Stereoselective synthesis can be achieved by using chiral starting materials. A key strategy is the use of enantiopure C3 synthons like (R)- or (S)-glycidol, or their precursors. For example, the synthesis of optically pure 1,2-diols is a significant challenge in asymmetric synthesis. nih.gov

One well-established method involves the asymmetric epoxidation of allyl alcohol to produce chiral glycidol, which can then be reacted with 2-chlorophenol. Alternatively, racemic glycidol can undergo kinetic resolution. A notable example, though for a different substrate, is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin catalyzed by a chiral Salen-Co(III) complex. researchgate.net This process yields enantiopure epichlorohydrin and the corresponding (R)-3-chloro-1,2-propanediol, which are versatile chiral building blocks. researchgate.netsigmaaldrich.com A similar strategy could be envisioned starting with a chiral glycidol which is then reacted with 2-chlorophenol.

Another approach is the stereospecific conversion of chiral precursors derived from the "chiral pool," such as sugars. For instance, S-3-chloro-1,2-propanediol has been synthesized from specific chlorodeoxy-D-saccharide derivatives, ensuring a stereospecific outcome. google.com These chiral chloropropanediols can then serve as precursors. The reaction of (R)-3-chloro-1,2-propanediol or (S)-3-chloro-1,2-propanediol with 2-chlorophenol under basic conditions would lead to the corresponding (S)- or (R)-3-(o-Chlorophenoxy)-1,2-propanediol, respectively, via a nucleophilic substitution with inversion of configuration at the C3 carbon, while the stereocenter at C2 remains unaffected.

Table 2: Chiral Precursors for Stereoselective Synthesis

| Chiral Precursor | Synthetic Target | General Method | Reference |

|---|---|---|---|

| (R)-Glycidol | (R)-3-(o-Chlorophenoxy)-1,2-propanediol | Nucleophilic ring-opening with 2-chlorophenoxide | wikipedia.org |

| (S)-Glycidol | (S)-3-(o-Chlorophenoxy)-1,2-propanediol | Nucleophilic ring-opening with 2-chlorophenoxide | wikipedia.org |

| (R)-3-Chloro-1,2-propanediol | (S)-3-(o-Chlorophenoxy)-1,2-propanediol | Williamson ether synthesis with 2-chlorophenol | researchgate.netchemicalbook.com |

| (S)-3-Chloro-1,2-propanediol | (R)-3-(o-Chlorophenoxy)-1,2-propanediol | Williamson ether synthesis with 2-chlorophenol | google.comsynthesiswithcatalysts.com |

Molecular Mechanisms of Action and Biological Targets of 3 O Chlorophenoxy 1,2 Propanediol

In Vitro Pharmacological Investigations of 3-(o-Chlorophenoxy)-1,2-propanediol

In vitro studies have been instrumental in elucidating the direct effects of this compound on various cell types and biological systems, providing a foundational understanding of its pharmacological profile.

Cellular and Subcellular Effects of this compound

The cellular and subcellular effects of this compound are multifaceted, ranging from membrane disruption to the induction of apoptosis and mitochondrial dysfunction. As an antimicrobial agent, its primary mechanism involves the disruption of the cell membranes of bacteria and fungi. zeelabpharmacy.comsmolecule.com The lipophilic nature of the molecule is thought to facilitate its intercalation into the lipid bilayer, leading to increased membrane permeability and leakage of essential cellular components. smolecule.complos.org

In human cells, studies on immortalized human meibomian gland epithelial cells (IHMGECs) have demonstrated that exposure to Chlorphenesin (B1668841) can induce cellular atrophy and death. researchgate.netmedchemexpress.com This is accompanied by a significant reduction in the activity of the Akt signaling pathway, a critical regulator of cell survival and proliferation. researchgate.netmedchemexpress.com Furthermore, research has indicated that Chlorphenesin can impact mitochondrial function. Specifically, it has been shown to inhibit the activity of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain and Krebs cycle. researchgate.net This inhibition can disrupt cellular respiration and energy production. In some contexts, Chlorphenesin has been observed to promote the expression of the Lon protease, a mitochondrial enzyme involved in the degradation of damaged proteins, suggesting a role in mitochondrial quality control. prodottigianni.com

| Cell Type/Organism | Observed Effect | Concentration/Conditions | Reference |

|---|---|---|---|

| Bacteria and Fungi | Disruption of cell membrane | Not specified | zeelabpharmacy.comsmolecule.com |

| Human Meibomian Gland Epithelial Cells (IHMGECs) | Induction of cellular atrophy and death | 0.1% and 0.3% (24 hours) | medchemexpress.com |

| Human Meibomian Gland Epithelial Cells (IHMGECs) | Reduction in Akt pathway activity | 0.01%, 0.1%, and 0.3% (30 minutes) | medchemexpress.com |

| Mitochondria (in living cells) | Inhibition of succinate dehydrogenase | Not specified | researchgate.net |

| Dermal human fibroblasts | Increased expression of Lon protease | Not specified | prodottigianni.com |

Receptor Binding Studies for this compound

Direct experimental receptor binding studies for this compound are not extensively documented in publicly available literature. However, its known effects on the central nervous system, particularly the muscle relaxant properties of its carbamate (B1207046) derivative, suggest potential interactions with neurotransmitter systems. drugcentral.org The mechanism is thought to involve a reduction in the sensitivity of muscle spindles to stretch rather than direct action on skeletal muscle. drugcentral.org This points towards a central mechanism, possibly involving the modulation of inhibitory or excitatory neurotransmitter receptors in the spinal cord and brainstem.

Furthermore, some studies suggest that Chlorphenesin may modulate the activity of certain ion channels. drugcentral.org For instance, its structural relative, mephenesin, is known to interact with neuronal ion channels. While specific data for this compound is scarce, its ability to induce hyperpolarization in spinal neurons suggests a potential effect on ion channel conductance. jst.go.jp It has also been identified as an inhibitor of IgE-mediated histamine (B1213489) release, implying a possible interaction with components of the signaling cascade downstream of the IgE receptor. targetmol.com

Biochemical Pathways Modulated by this compound

This compound has been shown to modulate several key biochemical pathways, primarily through enzyme inhibition and alterations in gene and protein expression.

Enzyme Inhibition/Activation Profiles of this compound

One of the most well-characterized enzymatic interactions of Chlorphenesin is its inhibition of phosphodiesterase (PDE). science.govscience.gov Specifically, it has been shown to inhibit the hydrolysis of cyclic AMP (cAMP) by guinea-pig lung phosphodiesterase. science.govscience.gov This inhibition was found to be noncompetitive at low substrate concentrations and could be reversed by the addition of magnesium ions. science.govscience.gov The ability to inhibit PDE suggests that Chlorphenesin can modulate intracellular signaling pathways that are regulated by cAMP levels.

There is also evidence to suggest that this compound can interact with the cytochrome P450 (CYP) enzyme system. drugbank.comdrugbank.com It has been identified as a potential inducer of CYP3A4 and Aromatase (CYP19A1). drugbank.comdrugbank.com Induction of these enzymes can have significant implications for the metabolism of other drugs and endogenous compounds.

| Enzyme | Effect | Experimental System | Key Findings | Reference |

|---|---|---|---|---|

| Phosphodiesterase (PDE) | Inhibition | Guinea-pig lung | Noncompetitive inhibition at low substrate concentrations; reversed by Mg2+ | science.govscience.gov |

| Cytochrome P450 3A4 (CYP3A4) | Potential Inducer | In silico/database analysis | Identified as a potential inducer | drugbank.comdrugbank.com |

| Aromatase (CYP19A1) | Potential Inducer | In silico/database analysis | Identified as a potential inducer | drugbank.com |

Gene Expression and Proteomic Alterations induced by this compound

Modern high-throughput screening techniques have identified this compound as a molecule capable of modulating gene and protein expression profiles in various pathological contexts. For instance, in the context of intracerebral hemorrhage, bioinformatics analysis of gene expression data suggested that Chlorphenesin could potentially reverse some of the pathological gene expression changes. nih.govpeerj.com Similarly, studies related to osteoarthritis and certain types of cancer have predicted, through connectivity map analyses, that Chlorphenesin may have therapeutic potential by altering disease-specific gene expression signatures. nih.govaging-us.com

Proteomic studies have also implicated Chlorphenesin in the modulation of protein networks. For example, a study on congenital disorders of glycosylation predicted that Chlorphenesin might have dampening effects on certain aspects of central nervous system signaling. biorxiv.org While many of these findings are based on computational predictions and require further experimental validation, they highlight the potential of this compound to exert its biological effects through the widespread alteration of gene and protein expression.

Molecular Docking and Computational Studies of this compound Interactions

Molecular docking and other computational methods have been employed to predict the binding modes and affinities of this compound and its derivatives with various protein targets. These in silico approaches provide valuable insights into the potential molecular interactions that underlie its observed biological activities.

Several studies have utilized molecular docking to investigate the interaction of Chlorphenesin with different enzymes. For example, docking studies have predicted that Chlorphenesin can bind to the active site of histone deacetylase 2 (HDAC2), with a calculated binding energy of -8.491 kcal/mol, suggesting it as a potential inhibitor. biorxiv.orgdergipark.org.tr

In the context of the COVID-19 pandemic, the carbamate form of Chlorphenesin was identified through virtual screening as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in viral replication. nih.govnih.govresearchgate.net These computational studies suggested a high binding affinity of chlorphenesin carbamate to the active site of PLpro. nih.govnih.govresearchgate.net Another study investigating potential drugs for brain cancer performed molecular docking of Chlorphenesin with the ABCG2 protein, resulting in a binding energy of -5.6 kcal/mol. jetir.org

| Protein Target | Compound | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Histone Deacetylase 2 (HDAC2) | Chlorphenesin | -8.491 | Molecular Docking | biorxiv.orgdergipark.org.tr |

| SARS-CoV-2 Papain-Like Protease (PLpro) | Chlorphenesin Carbamate | High binding affinity (specific value not provided) | Virtual Ligand Screening/Molecular Docking | nih.govnih.govresearchgate.net |

| ABCG2 Protein | Chlorphenesin | -5.6 | Molecular Docking | jetir.org |

These computational findings, while predictive, offer a structural basis for the potential interactions of this compound with various biological targets and can guide further experimental validation.

Ligand-Protein Interaction Modeling for this compound

While direct experimental studies detailing the ligand-protein interactions of this compound are not extensively available in public literature, its classification as a centrally acting muscle relaxant points towards potential interactions with targets within the central nervous system (CNS). A plausible mechanism of action for such compounds involves the modulation of inhibitory neurotransmitter systems, with the γ-aminobutyric acid (GABA) system being a primary candidate. Specifically, the GABAA receptor, a ligand-gated ion channel, is a well-established target for many centrally acting muscle relaxants.

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of a ligand like this compound to a protein target. This in silico technique simulates the interaction between a small molecule and a macromolecule, predicting the preferred binding orientation and affinity.

Hypothetical Interaction with the GABAA Receptor:

Given its structural similarities to other CNS depressants, it is hypothesized that this compound could act as a positive allosteric modulator of the GABAA receptor. In this scenario, the compound would bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization, which manifests as muscle relaxation.

Molecular docking studies on known GABAA receptor modulators reveal key interaction patterns that could be relevant for this compound. These interactions often involve:

Hydrogen Bonding: The hydroxyl groups of the propanediol (B1597323) moiety are capable of forming hydrogen bonds with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The aromatic chlorophenoxy group can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding site.

Halogen Bonding: The chlorine atom on the phenyl ring may participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

To illustrate the potential interactions, a hypothetical docking of this compound into a GABAA receptor binding site could involve the amino acid residues outlined in the table below.

| Potential Interacting Residue (GABAA Receptor) | Type of Interaction | Involving Moiety of this compound |

| Tyrosine (Tyr) | Hydrogen Bonding, π-π Stacking | Hydroxyl groups, Phenyl ring |

| Phenylalanine (Phe) | Hydrophobic Interaction, π-π Stacking | Phenyl ring |

| Threonine (Thr) | Hydrogen Bonding | Hydroxyl groups |

| Arginine (Arg) | Cation-π Interaction | Phenyl ring |

| Leucine (Leu) | Hydrophobic Interaction | Chlorophenoxy group |

Conformational Analysis of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This is crucial as only specific conformations may be able to bind effectively to a biological target.

The flexibility of this compound arises from the rotation around several single bonds:

The C-O bond connecting the phenoxy group to the propanediol backbone.

The C1-C2 and C2-C3 bonds of the propanediol chain.

The C-O bonds of the hydroxyl groups.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to perform a systematic conformational search. These methods calculate the potential energy of the molecule as a function of its torsional angles, identifying the energy minima that correspond to stable conformers.

For the parent structure, 1,2-propanediol, various conformations exist due to the rotation around the C-C bond. The presence of the bulky o-chlorophenoxy substituent in this compound will significantly influence the conformational landscape. Intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the ether oxygen, can further stabilize certain conformations.

A detailed conformational analysis would likely reveal a set of low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. It is the conformation that presents the optimal shape and electrostatic profile for the receptor's binding site—the "bioactive conformation"—that is of primary interest in drug design.

The table below summarizes key torsional angles that define the conformation of this compound and would be the focus of a computational conformational analysis.

| Torsional Angle | Description | Expected Influence on Conformation |

| C(aryl)-O-C1-C2 | Rotation of the chlorophenoxy group relative to the propanediol chain. | Steric hindrance from the ortho-chloro group will restrict free rotation, favoring specific orientations. |

| O-C1-C2-C3 | Defines the backbone conformation of the propanediol moiety. | Can adopt gauche or anti arrangements, influenced by intramolecular hydrogen bonding. |

| C1-C2-C3-OH | Orientation of the terminal hydroxyl group. | Can participate in intramolecular hydrogen bonding with the other hydroxyl or ether oxygen. |

| C1-C2(OH)-H | Orientation of the secondary hydroxyl group. | Its position is critical for potential hydrogen bond donation or acceptance with a receptor. |

Structure Activity Relationship Sar Studies of 3 O Chlorophenoxy 1,2 Propanediol Derivatives

Design and Synthesis of 3-(o-Chlorophenoxy)-1,2-propanediol Analogues

The design and synthesis of analogues of this compound are predicated on a systematic modification of its core structure to probe the chemical features essential for its biological activities.

Rational Design Strategies for this compound Modifications

The rational design of novel analogues of this compound would logically stem from its known biological activities, which include muscle relaxation, antimicrobial effects, and immunosuppression via inhibition of IgE-mediated histamine (B1213489) release. targetmol.com The central nervous system effects of chlorphenesin (B1668841), while not fully elucidated, suggest that it crosses the blood-brain barrier. nih.gov

Key modification strategies would include:

Modification of the Phenyl Ring: Introducing or altering substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, which in turn can influence target binding and pharmacokinetic properties.

Alteration of the Propanediol (B1597323) Moiety: The two hydroxyl groups of the propanediol chain are key features for hydrogen bonding. Esterification, etherification, or replacement of these hydroxyls can probe their importance in target interactions.

Varying the Ether Linkage: The ether oxygen atom is a critical linker. Its replacement with other functional groups like a thioether, amine, or amide could explore the necessity of this specific linkage for activity.

Stereochemical Exploration: this compound is a chiral molecule. The synthesis and evaluation of individual enantiomers are crucial, as biological targets are often stereoselective.

Exploration of Substituent Effects on this compound Core

The effects of various substituents on the chlorophenesin core can be systematically explored to build a comprehensive SAR profile.

Phenyl Ring Substituents: The position and nature of the chloro group on the phenyl ring are expected to be critical. Moving the chloro group to the meta or para positions would likely alter the molecule's electronic distribution and steric profile, impacting its interaction with biological targets. The introduction of other halogens (e.g., F, Br, I) or electronically different groups (e.g., methyl, methoxy (B1213986), nitro) would further delineate the electronic and steric requirements for activity. For instance, in related phenoxypropanolamine series, halogen substitution patterns have been shown to significantly affect beta-adrenolytic activity. nih.gov

Propanediol Modifications: The primary and secondary hydroxyl groups of the propanediol moiety are potential points for metabolic modification and target interaction. Conversion of these hydroxyls into esters or ethers could modulate the compound's lipophilicity and duration of action. For example, the carbamate (B1207046) ester of the primary hydroxyl group of the related p-chloro isomer is a known muscle relaxant.

A general synthetic route to access these analogues could involve the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide. This approach allows for the introduction of diversity at both the phenyl ring and the propanediol moiety.

In Vitro Biological Screening of this compound Derivatives

A crucial step in SAR studies is the biological evaluation of the synthesized analogues. A tiered in vitro screening approach would enable the efficient identification of promising candidates.

Comparative Potency and Efficacy Studies of this compound Analogues

Given the known antifungal and antibacterial properties of chlorphenesin, an initial screening of analogues would involve determining their minimum inhibitory concentrations (MICs) against a panel of relevant fungal and bacterial strains. For its muscle relaxant properties, in vitro models such as nerve-muscle co-cultures could be employed to assess the potency and efficacy of analogues in reducing muscle contractility. Furthermore, considering its reported inhibition of IgE-mediated histamine release, mast cell degranulation assays would be a relevant screening tool. targetmol.com

The following interactive table presents hypothetical data from a comparative study on the antifungal activity of a series of this compound analogues against Candida albicans.

| Compound | R1 | R2 | R3 | MIC (µg/mL) |

| Chlorphenesin | H | Cl | H | 12.5 |

| Analogue 1 | H | F | H | 25 |

| Analogue 2 | H | Br | H | 12.5 |

| Analogue 3 | H | CH3 | H | 50 |

| Analogue 4 | Cl | H | H | >100 |

| Analogue 5 | H | Cl | CH3 | 6.25 |

This table contains hypothetical data for illustrative purposes.

Selectivity Profiling of Modified this compound Structures

A key goal in drug design is to enhance selectivity for the desired target to minimize off-target effects. For analogues showing promising primary activity, selectivity profiling is essential. For instance, if the desired activity is muscle relaxation, it would be important to assess the compounds' effects on other central nervous system receptors to predict potential side effects. Similarly, for antimicrobial analogues, cytotoxicity assays using mammalian cell lines are necessary to determine their therapeutic index.

The following interactive table illustrates a hypothetical selectivity profile for promising antifungal analogues against a human cell line (e.g., HepG2) to assess cytotoxicity.

| Compound | Antifungal MIC (µg/mL) | Cytotoxicity CC50 (µg/mL) | Selectivity Index (CC50/MIC) |

| Chlorphenesin | 12.5 | 200 | 16 |

| Analogue 2 | 12.5 | 150 | 12 |

| Analogue 5 | 6.25 | 250 | 40 |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, QSAR studies could provide valuable insights into the physicochemical properties driving their activity.

QSAR models are typically developed by calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

For the this compound series, a QSAR model for antifungal activity might reveal that a combination of lipophilicity (logP) and a specific electronic parameter (e.g., the energy of the highest occupied molecular orbital, HOMO) is predictive of potency. Such a model could be represented by a hypothetical equation:

pMIC = c0 + c1logP + c2HOMO

Where pMIC is the negative logarithm of the MIC, and c0, c1, and c2 are coefficients determined by the regression analysis.

Development of QSAR Models for this compound Activity

The development of Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery and chemical research. These models mathematically correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, a hypothetical QSAR study would involve the synthesis of a diverse set of analogues and the evaluation of their biological activity, such as muscle relaxant or antimicrobial effects.

A typical workflow for developing a QSAR model for this compound class would involve:

Data Set Compilation: A series of derivatives of this compound would be synthesized. Modifications would systematically vary different parts of the molecule, such as the chloro-substituent on the phenyl ring, the length and branching of the propanediol chain, and the nature of the ether linkage. The biological activity of each compound would be determined using a standardized bioassay.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a mathematical equation that links the calculated descriptors to the observed biological activity.

Model Validation: The developed QSAR model would undergo rigorous internal and external validation to assess its statistical significance and predictive power.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of the phenyl ring substituent | Modulates the electron density of the aromatic ring, potentially affecting receptor binding. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, influencing how it fits into a binding site. |

| Topological | Kier & Hall molecular connectivity indices (χ) | Encodes information about the size, branching, and cyclicity of the molecule. |

| Quantum Chemical | HOMO and LUMO energies | Relate to the molecule's ability to donate or accept electrons in interactions with biological targets. |

Without published research, the specific descriptors that would be most influential in a QSAR model for this compound remain theoretical.

Predictive Capabilities of QSAR in this compound Research

The primary goal of developing a QSAR model is to use it as a predictive tool. A validated QSAR model for this compound derivatives would offer significant advantages in the research and development of new, more potent, and selective agents.

The predictive capabilities of such a model would be assessed using several statistical metrics:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. A higher R² value (closer to 1.0) suggests a better fit of the model to the training data.

Cross-validated R² (Q²): This metric assesses the model's robustness and internal predictive ability through techniques like leave-one-out cross-validation. A high Q² value is crucial for a reliable QSAR model.

External Validation: The model's true predictive power is evaluated by using it to predict the activity of a set of compounds that were not used in the model's development (the external test set). The correlation between the predicted and experimental activities for the test set provides a measure of the model's real-world applicability.

Table 2: Illustrative Predictive Performance of a Hypothetical QSAR Model

| Compound ID | Experimental Activity (log 1/C) | Predicted Activity (log 1/C) | Residual |

| Derivative 1 | 4.5 | 4.3 | 0.2 |

| Derivative 2 | 5.2 | 5.1 | 0.1 |

| Derivative 3 | 3.8 | 4.0 | -0.2 |

| Derivative 4 | 4.9 | 4.8 | 0.1 |

| ... | ... | ... | ... |

A robust QSAR model would enable researchers to:

Virtually screen large libraries of yet-to-be-synthesized compounds to identify promising candidates for further investigation.

Optimize lead compounds by suggesting specific structural modifications that are likely to enhance biological activity.

Gain insights into the mechanism of action by understanding which molecular properties are most critical for the desired biological effect.

Analytical Methodologies for the Characterization and Quantification of 3 O Chlorophenoxy 1,2 Propanediol

Spectroscopic Techniques Applied to 3-(o-Chlorophenoxy)-1,2-propanediol

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. By interacting with the molecule using different forms of electromagnetic radiation, these techniques provide detailed information about its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.

In ¹H NMR spectroscopy, the distinct protons of the compound produce characteristic signals. The aromatic protons on the chlorophenyl ring typically appear as a complex multiplet in the downfield region. The protons of the propanediol (B1597323) backbone resonate at specific chemical shifts, with their multiplicity revealing the coupling between adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The signals for the aromatic carbons can be distinguished from those of the aliphatic carbons of the propanediol moiety. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-withdrawing effect of the chlorine atom and the oxygen of the ether linkage. scielo.brresearchgate.netyoutube.com

The following table presents typical, though not experimentally verified for this specific isomer, chemical shift ranges for the related compound 3-(p-Chlorophenoxy)-1,2-propanediol, which can serve as a reference.

Table 1: Predicted NMR Data for 3-(p-Chlorophenoxy)-1,2-propanediol

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 6.8 - 7.3 | Aromatic protons |

| ¹H | 3.5 - 4.1 | Propanediol backbone protons (CH, CH₂) |

| ¹³C | 115 - 130 | Aromatic carbons |

Mass Spectrometry (MS) Analysis of this compound

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 202.635 g/mol . nist.gov Upon ionization, typically through electron impact (EI), the molecule fragments in a predictable manner.

Common fragmentation pathways include cleavage of the C-C bonds within the propanediol chain and the ether bond. libretexts.orgmiamioh.edu The presence of chlorine is indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+). nist.gov Analysis of these fragments allows for the reconstruction of the original molecular structure. For instance, the loss of a chlorophenyl group or parts of the propanediol side chain results in specific, identifiable mass-to-charge ratio (m/z) peaks. nih.gov

The following table lists some of the predicted ion fragments for this compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Possible Fragment |

|---|---|

| 202/204 | [M]⁺ Molecular ion |

| 128/130 | [ClC₆H₄O]⁺ Chlorophenoxy ion |

| 75 | [HOCH₂CH(OH)]⁺ Propanediol fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups in the diol. biointerfaceresearch.comnist.gov The C-O stretching of the ether linkage and the alcohol groups will appear in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations are found around 1400-1600 cm⁻¹, and the C-Cl stretching vibration gives a signal in the lower wavenumber region, typically between 600-800 cm⁻¹. researchgate.netresearchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the chlorophenyl ring. libretexts.org The presence of the aromatic chromophore results in strong absorption in the UV region, typically with a maximum absorption wavelength (λmax) around 280 nm. chrom-china.comccspublishing.org.cnnih.govnih.gov This characteristic absorption is useful for quantitative analysis. nih.gov

The following table summarizes the key IR absorption bands and the typical UV absorption maximum.

Table 3: IR and UV-Vis Spectroscopic Data

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3200-3600 | O-H Stretch (Alcohol) |

| IR | 1400-1600 | C=C Stretch (Aromatic) |

| IR | 1000-1300 | C-O Stretch (Ether and Alcohol) |

| IR | 600-800 | C-Cl Stretch |

Chromatographic Separation Methods for this compound

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures, such as cosmetic formulations or environmental samples.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound. nih.govnih.gov A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. chrom-china.comccspublishing.org.cn

A typical mobile phase consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. chrom-china.comnih.gov Detection is often achieved using a photodiode array (PDA) or a UV detector set to the compound's maximum absorbance, around 280 nm. ccspublishing.org.cnresearchgate.net This method has been shown to be simple, sensitive, and accurate for quantifying the compound in various products. nih.gov The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For more complex matrices or trace-level analysis, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

The following table outlines a typical set of HPLC conditions for the analysis of this compound.

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) chrom-china.comccspublishing.org.cn |

| Mobile Phase | Methanol:Water (55:45, v/v) chrom-china.comnih.gov |

| Flow Rate | 1.0 mL/min chrom-china.comccspublishing.org.cn |

| Detection | UV at 280 nm ccspublishing.org.cnnih.gov |

| Column Temperature | 25 °C chrom-china.comccspublishing.org.cn |

Gas Chromatography (GC) Applications for this compound Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.govqub.ac.ukresearchgate.net Due to the polar nature and relatively low volatility of the compound, derivatization is often necessary before GC analysis. This process converts the polar hydroxyl groups into less polar, more volatile derivatives.

The derivatized compound is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. agriculturejournals.czcromlab-instruments.es The separated components are then detected, often by a mass spectrometer, which provides both quantitative data and mass spectra for definitive identification. nih.govnih.gov GC-MS methods are highly sensitive and selective, making them suitable for trace analysis in complex matrices. mdpi.com

The following table provides a general outline of a GC-MS method for the analysis of this compound.

Table 5: General GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Derivatization Agent | Heptafluorobutyric anhydride (B1165640) or similar nih.gov |

| Column | Low-polarity capillary column (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) cromlab-instruments.es |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Split/Splitless researchgate.net |

| Detector | Mass Spectrometer (MS) nih.govqub.ac.uk |

| Temperature Program | Ramped oven temperature (e.g., initial 50°C, ramped to 270°C) researchgate.net |

Chiral Chromatography for Enantiomeric Purity of this compound

The enantiomeric purity of this compound, a chiral compound, is a critical parameter in various scientific and industrial applications. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most prevalent technique for separating and quantifying the enantiomers of this compound. The underlying principle of this method is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds, including those structurally similar to this compound. cir-safety.orgwikipedia.org These CSPs, often coated or immobilized on a silica (B1680970) gel support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for resolving the enantiomers of compounds with polar functional groups like the hydroxyl groups in this compound. cir-safety.org

The selection of the mobile phase is crucial for achieving optimal enantioseparation. In normal-phase chromatography, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly employed. nih.gov In reversed-phase mode, aqueous buffers combined with organic modifiers like acetonitrile or methanol are used. researchgate.net The choice between these modes and the specific composition of the mobile phase can significantly impact the resolution of the enantiomers.

Studies on the enantioselective evaluation of chlorphenesin (B1668841) (the common name for this compound) have been conducted to understand its pharmacokinetic and toxicological profiles, underscoring the necessity of reliable chiral separation methods. researchgate.netnih.gov The development of such methods is essential for determining the enantiomeric composition of the compound in various matrices.

Table 1: Representative Chiral HPLC Conditions for the Analysis of Chiral Compounds

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Column | e.g., Chiralpak® series |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol mixtures |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with buffers |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Advanced Analytical Techniques for this compound Research

Beyond standard chromatographic methods, advanced analytical techniques provide deeper insights into the structural and physicochemical properties of this compound.

X-ray Crystallography of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about the molecular structure and stereochemistry of a compound. For this compound, X-ray diffraction analysis has been instrumental in understanding its crystal landscape. nih.gov

Research has revealed that both racemic and enantiopure forms of chlorphenesin and its structural analogs can crystallize in various modifications, including stable and metastable phases. nih.gov A notable finding is that for the chloro- and methyl-substituted analogues of chlorphenesin, a common supramolecular motif is observed in the racemic compounds. Conversely, the enantiopure forms exhibit different crystal organizations. nih.gov In many of these crystal structures, the packing is characterized by the presence of two symmetry-independent molecules, a phenomenon that reflects the diverse possibilities for intermolecular hydrogen bonding in aryl glycerol (B35011) ethers. nih.gov

The crystallographic data for these structures are available from the Cambridge Crystallographic Data Centre (CCDC), providing a valuable resource for further computational and structural studies. nih.gov

Table 2: Crystallographic Data Summary for Chlorphenesin Analogues

| Feature | Observation |

| Compound Forms Studied | Racemic and enantiopure samples nih.gov |

| Crystalline Modifications | Stable and metastable phases identified nih.gov |

| Supramolecular Motifs | Common motif in racemic compounds; varied in enantiopure forms nih.gov |

| Asymmetric Unit | Often contains two symmetry-independent molecules (Z' > 1) nih.gov |

| Data Availability | CCDC deposition numbers 2039458–2039460 nih.gov |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary. While standard CE is suitable for charged molecules, its application can be extended to neutral compounds like this compound through a mode known as Micellar Electrokinetic Chromatography (MEKC). nih.govnih.gov

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). nih.gov This leads to the formation of micelles, which act as a pseudo-stationary phase. Neutral analytes, such as this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This differential partitioning, combined with the electroosmotic flow, enables the separation of neutral molecules.

The choice of surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), its concentration, the pH of the buffer, and the applied voltage are key parameters that can be optimized to achieve the desired separation. bit.edu.cn For the chiral separation of enantiomers, chiral selectors such as cyclodextrins can be incorporated into the background electrolyte. nih.govnews-medical.net

Detection in CE is typically performed using UV-Vis spectrophotometry, although more sensitive techniques like laser-induced fluorescence or mass spectrometry can also be coupled with CE. The high efficiency, short analysis times, and low consumption of reagents and samples make CE and MEKC attractive methods for the analysis of pharmaceutical and cosmetic ingredients. bit.edu.cn

Table 3: Typical Parameters for MEKC Analysis of Neutral Compounds

| Parameter | Description | Typical Value/Condition |

| Technique | Micellar Electrokinetic Chromatography (MEKC) | - |

| Capillary | Fused-silica | 50-75 µm internal diameter, 30-60 cm length |

| Background Electrolyte | Buffer (e.g., borate, phosphate) | pH 8-10 |

| Surfactant | Anionic (e.g., SDS) | Concentration > CMC |

| Applied Voltage | High voltage across the capillary | 15-30 kV |

| Injection | Hydrodynamic or electrokinetic | Small sample volume |

| Detection | UV-Vis | At a wavelength of maximum absorbance (e.g., 280 nm) |

Preclinical in Vivo Research of 3 O Chlorophenoxy 1,2 Propanediol in Animal Models

Pharmacokinetic Profiles of 3-(o-Chlorophenoxy)-1,2-propanediol in Animal Species

The pharmacokinetic profile of a compound describes its journey through the body. For this compound, animal studies have provided foundational knowledge of its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, and Excretion (ADME) Studies of this compound in Animals

Studies in various animal models have demonstrated that this compound is readily absorbed and subsequently eliminated from the body.

Following oral administration in dogs, the carbamate (B1207046) form of chlorphenesin (B1668841) was observed to be well absorbed, with approximately 67% to 79% of a single dose being excreted in the urine within 48 hours. documentsdelivered.com Fecal excretion accounted for a smaller portion, ranging from 4% to 12% of the administered dose. documentsdelivered.com In male Sprague-Dawley rats, oral administration of radiolabeled chlorphenesin also indicated good absorption from the gastrointestinal tract. cir-safety.org

The primary route of excretion for this compound and its metabolites is through the kidneys into the urine. documentsdelivered.comcir-safety.org In dogs, the majority of the administered dose of chlorphenesin carbamate was recovered in the urine. documentsdelivered.com Similarly, in rats, a significant portion of the compound is eliminated via urinary excretion. cir-safety.org A study involving the percutaneous application of radiolabeled chlorphenesin to the skin of rats found that approximately 48% of the applied dose was excreted in the urine over a 96-hour period, with a minimal amount found in the feces. cir-safety.org This indicates that the kidneys are the principal organs of excretion for this compound, regardless of the route of administration.

Interactive Table: Summary of ADME Characteristics of this compound in Animal Models

| Species | Route of Administration | Absorption | Primary Route of Excretion | Key Findings |

| Dog | Oral (carbamate form) | Well absorbed | Urine | 67-79% of dose excreted in urine within 48 hours. documentsdelivered.com |

| Rat | Oral | Readily absorbed | Urine | Good absorption from the GI tract. cir-safety.org |

| Rat | Percutaneous | Absorbed through the skin | Urine | ~48% of the applied dose excreted in the urine over 96 hours. cir-safety.org |

Bioavailability and Clearance of this compound in Animal Models

While studies indicate good absorption of this compound, specific quantitative data on its oral bioavailability and clearance rates in animal models are not extensively documented in the available scientific literature. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Clearance is a measure of the rate at which a drug is removed from the body. The lack of available data for these specific parameters prevents the creation of a detailed data table.

Metabolism of this compound in Animal Systems

Metabolism, or biotransformation, is the process by which the body chemically modifies a compound. For this compound, this primarily occurs in the liver and results in the formation of more water-soluble metabolites that are more easily excreted.

Identification of this compound Metabolites in Vivo

Research in animal models has led to the identification of several key metabolites of this compound.

In studies with beagle dogs administered the carbamate form of chlorphenesin, the major urinary metabolite was identified as a glucuronide conjugate of the parent compound. documentsdelivered.com This single metabolite accounted for a significant portion of the excreted radioactivity. documentsdelivered.com Other identified metabolites in the dog urine included p-chlorophenol, p-chlorophenoxylactic acid, and p-chlorophenoxyacetic acid. documentsdelivered.com

In rats, urinary end products of chlorphenesin metabolism have been identified as 3-(p-chlorophenoxy)lactic acid and p-chlorophenoxyacetic acid. cir-safety.org The presence of these acidic metabolites in both rats and dogs suggests common metabolic pathways across species.

Interactive Table: Identified Metabolites of this compound in Animal Models

| Animal Model | Metabolite | Finding |

| Dog (carbamate form) | Glucuronide of chlorphenesin carbamate | Major urinary metabolite. documentsdelivered.com |

| Dog (carbamate form) | p-chlorophenol | Acidic metabolite found in urine. documentsdelivered.com |

| Dog (carbamate form) | p-chlorophenoxylactic acid | Acidic metabolite found in urine. documentsdelivered.com |

| Dog (carbamate form) | p-chlorophenoxyacetic acid | Acidic metabolite found in urine. documentsdelivered.com |

| Rat | 3-p-chlorophenoxylactic acid | Urinary end product. cir-safety.org |

| Rat | p-chlorophenoxyacetic acid | Urinary end product. cir-safety.org |

Enzymatic Pathways Involved in this compound Biotransformation

The formation of the identified metabolites of this compound is mediated by specific enzyme systems within the body. The metabolic reactions can be broadly categorized into Phase I (modification) and Phase II (conjugation) reactions.

The presence of hydroxylated metabolites like p-chlorophenoxylactic acid suggests the involvement of Phase I oxidative enzymes , likely from the Cytochrome P450 (CYP) superfamily. These enzymes are primarily located in the liver and are responsible for a wide range of oxidative biotransformations. However, specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature.

The most prominently reported metabolic pathway is Phase II glucuronidation . The identification of a glucuronide conjugate as the major metabolite in dogs strongly indicates the involvement of UDP-glucuronosyltransferase (UGT) enzymes. documentsdelivered.com These enzymes catalyze the attachment of a glucuronic acid moiety to the drug molecule, which significantly increases its water solubility and facilitates its excretion. While it is evident that UGTs play a crucial role, the specific UGT isoforms that catalyze the glucuronidation of this compound have not been specified in the available research.

Pharmacodynamic Assessments of this compound in Animal Models

Pharmacodynamics examines the biochemical and physiological effects of a drug on the body. For this compound, animal studies have primarily focused on its effects on the central nervous system and skeletal muscle function.

The compound is recognized as a centrally acting muscle relaxant. drugbank.comnih.gov This means it exerts its effects within the central nervous system rather than directly on the skeletal muscles themselves. drugbank.com

In studies using rats, chlorphenesin carbamate has been shown to inhibit both monosynaptic and polysynaptic reflexes in the spinal cord. wikipedia.org The inhibitory effect on polysynaptic reflexes was found to be more pronounced. wikipedia.org These findings suggest that the compound acts to dampen excessive nerve signaling within the spinal cord, leading to muscle relaxation. Further electrophysiological studies in frogs have shown that chlorphenesin carbamate can directly hyperpolarize and depress the spontaneous activity of primary afferent terminals and motoneurons in the spinal cord. drugbank.com

Behavioral tests in mice have also been utilized to assess the muscle relaxant properties of this compound. While specific data for this compound in tests like the rotarod or grip strength test are not detailed in the provided search results, these are common methods for evaluating motor coordination and muscle strength and would be relevant for characterizing its pharmacodynamic profile.

Interactive Table: Summary of Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Assessment | Effect | Implication |

| Rat | Spinal Reflexes | Inhibition of monosynaptic and polysynaptic reflexes. wikipedia.org | Central muscle relaxant activity. |

| Frog | Spinal Cord Electrophysiology | Hyperpolarization and depressed spontaneous activity of motoneurons and primary afferent terminals. drugbank.com | Direct depressant action on spinal neurons. |

| General | Central Nervous System | Acts as a centrally acting muscle relaxant. drugbank.comnih.gov | The primary mechanism of action is within the CNS. |

Dose-Response Relationships in Preclinical Animal Studies

No published studies were identified that detail the dose-response relationships of this compound in any animal model.

Target Engagement and Biomarker Studies in Animal Models Administered this compound

There is no available information on the molecular targets of this compound or any associated biomarker studies in animal models.

Efficacy Studies of this compound in Disease-Specific Animal Models

Efficacy Evaluation in Relevant Preclinical Disease Models

No efficacy studies for this compound in any disease-specific animal models have been found in the public scientific literature.

Comparative Efficacy of this compound versus Reference Compounds in Animal Studies

Without any primary efficacy data, no studies comparing the efficacy of this compound to any reference compounds exist.

Theoretical and Computational Studies on 3 O Chlorophenoxy 1,2 Propanediol

Quantum Chemical Calculations for 3-(o-Chlorophenoxy)-1,2-propanediol

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity and spectroscopic characteristics of this compound.

The electronic structure of this compound, with its combination of a chlorinated aromatic ring, an ether linkage, and a diol functional group, dictates its chemical behavior. nih.gov Quantum chemical calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate electrostatic potential maps. These calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. The presence of the chlorine atom and the oxygen atoms of the ether and diol groups introduces significant electronegativity, influencing the molecule's polarity and its potential for hydrogen bonding and other intermolecular interactions. The reactivity of the hydroxyl groups in the propanediol (B1597323) moiety and the potential for reactions at the aromatic ring can be assessed through these computational models.

| Calculated Property | Predicted Significance for this compound |

| Electron Density Distribution | Highlights the polar nature of the molecule, with higher electron density around the oxygen and chlorine atoms. |

| HOMO-LUMO Gap | Provides an indication of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability. |

| Electrostatic Potential Map | Visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule, which is crucial for understanding its solubility and interactions with other polar molecules. |

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data for validation and interpretation. Techniques like Density Functional Theory (DFT) are commonly employed to predict infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. nist.gov For instance, IR spectra simulations can help assign vibrational frequencies to specific functional groups within the molecule, such as the O-H stretching of the diol, the C-O stretching of the ether, and the vibrations of the chlorinated benzene (B151609) ring. Similarly, NMR chemical shift predictions for ¹H and ¹³C nuclei can aid in the structural elucidation of the compound and its derivatives. The National Institute of Standards and Technology (NIST) provides mass spectrum data for Chlorphenesin (B1668841), which can be used to compare against computational fragmentation patterns. nist.gov

| Spectroscopic Technique | Simulated Properties and Insights |

| Infrared (IR) Spectroscopy | Prediction of vibrational frequencies for functional groups (O-H, C-O, C-Cl, aromatic C-H). |

| Nuclear Magnetic Resonance (NMR) | Calculation of ¹H and ¹³C chemical shifts, aiding in the assignment of peaks in experimental spectra. |

| Mass Spectrometry (MS) | Simulation of fragmentation patterns under electron ionization, helping to interpret experimental mass spectra. |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and interactions with the environment over time.

The behavior of this compound is significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute and solvent molecules. Studies have been conducted on the solubility of Chlorphenesin in various pure solvents, and thermodynamic models have been used to correlate the experimental data. acs.orgacs.org These studies indicate that the solubility is affected by solvent polarity and viscosity. acs.orgacs.org MD simulations can further elucidate these solvent effects at a molecular level by analyzing the radial distribution functions and the energetics of solute-solvent interactions. researchgate.net Such simulations can reveal the structure of the solvent shell around the molecule and the nature of hydrogen bonding between the diol group and protic solvents. It is known to be slightly soluble in water but readily soluble in ethanol (B145695) and ether. qzebright.com

| Solvent Property | Influence on this compound | Supporting Evidence |

| Polarity | A key factor in determining solubility in alcohol and ester systems. acs.orgacs.org | Experimental solubility data correlated with thermodynamic models. acs.orgacs.org |

| Viscosity | Affects the solubility in alcohol and ester systems. acs.orgacs.org | Experimental solubility data correlated with thermodynamic models. acs.orgacs.org |

| Hydrogen Bonding Capacity | The diol group can act as both a hydrogen bond donor and acceptor, influencing interactions with protic solvents. | Inferred from the chemical structure. |

Chemoinformatics and Machine Learning Approaches for this compound Research

Chemoinformatics and machine learning are increasingly being applied in chemical research to analyze large datasets and build predictive models. For this compound, these approaches can be used to predict various properties and activities. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of Chlorphenesin and related compounds with their antimicrobial or muscle relaxant activities. nih.gov Machine learning algorithms can be trained on existing experimental data to predict solubility in different solvents or to identify potential new applications. Virtual screening campaigns, which use computational methods to screen large libraries of compounds for potential activity against a biological target, have identified Chlorphenesin carbamate (B1207046) as a potential inhibitor of an enzyme related to SARS-CoV-2. nih.gov This highlights the potential of chemoinformatic approaches in drug discovery and repurposing.

Predictive Modeling for this compound Biological Activity

Predictive modeling aims to establish a relationship between the chemical structure of a compound and its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. The goal is to develop a model that can accurately predict the activity of new, unsynthesized compounds.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities against a particular target. Although no specific QSAR studies on this compound were identified, research on other compounds illustrates the process. For instance, 3D-QSAR studies on 2,4-dioxopyrimidine-1-carboxamide analogs have been used to analyze their inhibitory potencies. nih.gov Similarly, a 3D-QSAR model for nopol-based 1,2,4-triazole-thioether compounds was developed to predict their antifungal activity. nih.gov

A hypothetical QSAR model for a series of phenoxy-propanediol derivatives could be represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Type | Example Descriptor | Description |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biological activity, it is used to predict the interaction between a ligand (like this compound) and a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. A lower binding energy generally suggests a more stable complex and potentially higher biological activity. For example, molecular docking studies on oxyresveratrol (B150227) analogues have been used to investigate their inhibitory potency against cyclooxygenase-2 (COX-2). nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For this compound, a docking study would require a known 3D structure of a potential biological target. The results would provide insights into its binding mode and affinity, which could then be used to guide the design of more potent analogs.

Data Mining and Pattern Recognition in this compound Datasets

Data mining and pattern recognition are powerful tools for analyzing large chemical and biological datasets to uncover hidden patterns and relationships. While no specific studies applying these techniques to datasets of this compound were found, their application in broader chemical informatics is well-established.

In the context of chemical biology, data mining can be used to:

Identify Structure-Activity Relationships (SAR): By analyzing large databases of compounds and their activities, it is possible to identify chemical substructures that are frequently associated with a particular biological effect.

Classify Compounds: Machine learning algorithms can be trained to classify compounds as active or inactive against a specific target based on their structural features.

Cluster Analysis: Compounds can be grouped based on their structural or property similarity, which can help in selecting a diverse set of compounds for experimental screening.